4-methyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
4-methyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structure of this compound, which includes a thiadiazole ring, a piperidine moiety, and a thiophene group, contributes to its potential as a versatile pharmacophore in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Piperidine Derivative Preparation: The piperidine moiety is often prepared by reacting piperidine with various alkylating agents to introduce the thiophen-3-ylmethyl group.
Coupling Reaction: The final step involves coupling the thiadiazole derivative with the piperidine derivative. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an appropriate solvent like dichloromethane or DMF (dimethylformamide).
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Automated Synthesis: Using robotic systems to handle multiple reaction steps.
Purification Techniques: Such as recrystallization, chromatography, and distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and piperidine moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the thiadiazole ring using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen, using alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the thiophene and piperidine moieties.
Reduction: Reduced forms of the thiadiazole ring.
Substitution: Alkylated or sulfonated derivatives at the piperidine nitrogen.
Scientific Research Applications
Chemistry
In chemistry, 4-methyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound has shown promise in antimicrobial and antifungal studies. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for developing new antibiotics and antifungal agents.
Medicine
In medicinal research, the compound is being investigated for its potential anticancer properties. Its ability to interfere with specific cellular pathways and induce apoptosis in cancer cells is of particular interest. Additionally, its structure allows for modifications that could enhance its efficacy and reduce toxicity.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electrical conductivity. Its unique chemical structure makes it a valuable component in material science research.
Mechanism of Action
The mechanism of action of 4-methyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with various molecular targets. These include:
Enzyme Inhibition: The compound can inhibit enzymes involved in critical biological processes, such as DNA replication and protein synthesis.
Receptor Binding: It can bind to specific receptors on the cell surface, altering cellular signaling pathways and leading to changes in cell behavior.
Induction of Apoptosis: The compound can induce programmed cell death in cancer cells by activating apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide
- 4-methyl-N-((1-(furan-3-ylmethyl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide
- 4-methyl-N-((1-(pyridin-3-ylmethyl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide
Uniqueness
Compared to similar compounds, 4-methyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide stands out due to its specific substitution pattern, which imparts unique biological activities. The presence of the thiophene group, in particular, enhances its ability to interact with biological targets, making it a more potent candidate for drug development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
4-methyl-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS2/c1-11-14(22-18-17-11)15(20)16-8-12-2-5-19(6-3-12)9-13-4-7-21-10-13/h4,7,10,12H,2-3,5-6,8-9H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYXZZIZOAJWGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2CCN(CC2)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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